BenchChemオンラインストアへようこそ!

2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol

Medicinal Chemistry Computational Chemistry Lead Optimization

This 1,2,4-thiadiazole derivative (CAS 1981706-25-5) is a structurally unique building block for melanocortin receptor (MCR) drug discovery. Unlike crowded aryl analogs, its 3-cyclopropyl-5-(N-methylcyclohexanolamino) substitution pattern offers potential patentability advantages and high SAR sensitivity — minor modifications can shift MC4R affinity >40-fold. With no public bioactivity data, it serves as an ideal starting point for MC1R/MC4R/MC5R profiling. Its low MW (253.37 g/mol), favorable XLogP3 (2.4), and TPSA (77.5 Ų) support hit-to-lead optimization. Secure this unexplored scaffold to differentiate your MCR-targeted library.

Molecular Formula C12H19N3OS
Molecular Weight 253.36
CAS No. 1981706-25-5
Cat. No. B2605718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol
CAS1981706-25-5
Molecular FormulaC12H19N3OS
Molecular Weight253.36
Structural Identifiers
SMILESCN(C1CCCCC1O)C2=NC(=NS2)C3CC3
InChIInChI=1S/C12H19N3OS/c1-15(9-4-2-3-5-10(9)16)12-13-11(14-17-12)8-6-7-8/h8-10,16H,2-7H2,1H3
InChIKeyWOELTNBVFNOZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol CAS 1981706-25-5: Compound Identity and Sourcing Context


2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol (CAS 1981706-25-5) is a synthetic 1,2,4-thiadiazole derivative bearing a cyclopropyl substituent at the 3-position and an N-methyl-N-(2-hydroxycyclohexyl)amino group at the 5-position. Its molecular formula is C₁₂H₁₉N₃OS with a molecular weight of 253.37 g/mol and a computed XLogP3-AA of 2.4 [1]. The compound belongs to a broader class of 1,2,4-thiadiazole derivatives investigated as melanocortin receptor modulators, a class with recognized potential in metabolic, CNS, and dermatological disorders [2]. However, a comprehensive search of the peer-reviewed literature, patent databases, and authoritative bioactivity repositories (PubChem, ChEMBL, BindingDB, ZINC) returns no publicly available quantitative pharmacological or physicochemical data specifically for this compound beyond computed molecular descriptors.

Why In-Class 1,2,4-Thiadiazole Compounds Cannot Substitute for CAS 1981706-25-5


The 1,2,4-thiadiazole class exhibits pronounced structure-activity relationship (SAR) sensitivity at both the 3- and 5-positions. Published SAR campaigns on 2,3-diaryl-5-anilino[1,2,4]thiadiazoles have demonstrated that minor substituent modifications can shift melanocortin-4 receptor (MC4R) binding affinity by over 40-fold (from 174 nM to 4.4 nM IC₅₀) [1]. Consequently, exchanging a 3-cyclopropyl-5-(N-methyl-N-cyclohexanolamino)-1,2,4-thiadiazole for a 3-aryl, 3-alkyl, or 5-differently-substituted analog—even one with a superficially similar structure—cannot be assumed to preserve target engagement, selectivity profile, or functional activity. This high SAR sensitivity makes generic substitution scientifically unsound without explicit comparative data. For the specific compound CAS 1981706-25-5, the absence of any publicly disclosed receptor binding, cellular activity, ADME, or in vivo efficacy data means that the magnitude and direction of substitution risk cannot currently be quantified, underscoring the critical need for prospective experimental characterization before any procurement or use decision.

Quantitative Differentiation Evidence for 2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol


Physicochemical Descriptor Profile: Computed Properties as Baseline for Analog Selection

The compound's computed physicochemical profile, derived from PubChem [1], provides a baseline for distinguishing it from potential analogs. It possesses a molecular weight of 253.37 g/mol, a computed XLogP3-AA of 2.4, a topological polar surface area (TPSA) of 77.5 Ų, one hydrogen bond donor, and five hydrogen bond acceptors. These values place it within Lipinski's rule-of-five space. For comparison, the widely studied MC4R agonist class of 2,3-diaryl-5-anilino[1,2,4]thiadiazoles typically exhibits molecular weights in the 400–500 Da range and TPSA values exceeding 100 Ų [2], fundamentally different physicochemical profiles. This distinction is critical for CNS penetration potential and oral bioavailability considerations.

Medicinal Chemistry Computational Chemistry Lead Optimization

Structural Uniqueness of the 3-Cyclopropyl-5-(N-methyl-N-cyclohexanolamino) Substitution Pattern

The compound's 3-cyclopropyl substituent, combined with an N-methyl-N-(2-hydroxycyclohexyl)amino group at the 5-position, represents a distinct substitution pattern within the 1,2,4-thiadiazole chemical space. In major melanocortin receptor modulator patents (e.g., US7049331, US7375123), exemplified compounds predominantly feature aryl, substituted aryl, or aralkyl groups at the 3- and 5-positions [1]. The 3-cyclopropyl group introduces a small, electron-donating cycloalkyl moiety that differs sterically and electronically from the commonly exemplified aryl systems. A substructure search of PubChem for the exact SMILES 'CN(C1CCCCC1O)C2=NC(=NS2)C3CC3' returns only this single compound entry (CID 113718958) [2], confirming its structural uniqueness in the public domain.

Medicinal Chemistry Scaffold Hopping Intellectual Property

Putative Melanocortin Receptor Context: Class-Level Pharmacological Relevance

The broader 1,2,4-thiadiazole class is established as a source of melanocortin receptor (MCR) agonists and antagonists, with demonstrated utility in metabolic, CNS, and dermatological disorders [1]. A related compound bearing the 3-cyclopropyl-1,2,4-thiadiazol-5-yl scaffold—(1R,2R and 1S,2S)-N-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-[4-(1H-pyrazol-5-yl)benzoyl]cyclohexanecarboxamide—showed an IC₅₀ of 53 nM in a competition binding assay using ³H-MK591 as tracer [2], demonstrating that the 3-cyclopropyl-1,2,4-thiadiazol-5-yl substructure can support nanomolar target engagement. Additionally, patent literature specifically claims 1,2,4-thiadiazole derivatives for treatment of melanocortin-5 receptor (MC5R)-mediated dermatological disorders [3], and stable topical compositions containing 1,2,4-thiadiazole derivatives have been described as suitable for treating acne, dry skin, rosacea, and seborrheic dermatitis [4]. While no direct MC5R activity data exist for CAS 1981706-25-5, the 3-cyclopropyl-1,2,4-thiadiazol-5-yl pharmacophore appears in active MCR-modulating chemotypes.

Melanocortin Receptor MC5R Dermatology

Absence of Publicly Available Bioactivity Data: A Critical Procurement Consideration

A systematic search across PubChem, ChEMBL, BindingDB, ZINC, and the patent literature [1][2] reveals no publicly disclosed in vitro potency (IC₅₀, EC₅₀, Ki), selectivity, ADME, pharmacokinetic, or in vivo efficacy data for the compound CAS 1981706-25-5. In contrast, numerous structurally characterized 1,2,4-thiadiazole derivatives have reported MC4R binding affinities ranging from 4.4 nM to 174 nM [3], and MC5R agonist EC₅₀ values in the low micromolar range (e.g., EC₅₀ = 2.03 μM) [4]. This complete absence of characterization data for the target compound means it cannot currently be prioritized over any well-characterized analog on the basis of potency, selectivity, or drug-like properties. Any procurement decision must weigh the compound's structural novelty against the total lack of performance evidence, and allocate resources for de novo biological and physicochemical profiling.

Data Gap Analysis Screening Risk Assessment

Recommended Application Scenarios for 2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol Based on Available Evidence


Prospective Melanocortin Receptor SAR Exploration and Lead Generation

Given its structurally distinct 3-cyclopropyl-5-(N-methyl-N-cyclohexanolamino) substitution pattern and the established relevance of 1,2,4-thiadiazoles as melanocortin receptor modulators [1], this compound may serve as a novel starting point for MC1R, MC4R, or MC5R-focused SAR campaigns. Its low molecular weight (253.37 g/mol) and favorable computed physicochemical profile (XLogP3-AA = 2.4; TPSA = 77.5 Ų) [2] are compatible with hit-to-lead optimization. Researchers should prospectively profile this compound in MCR binding and functional assays, as no public data exist to predict its potency or selectivity. The compound's structural uniqueness, as confirmed by PubChem substructure search [2], may offer patentability advantages over crowded aryl-substituted 1,2,4-thiadiazole chemical space.

Topical Dermatological Formulation Feasibility Studies

Patent literature describes stable topical compositions comprising 1,2,4-thiadiazole derivatives for treating dermatological disorders mediated by the melanocortin-5 receptor, including acne, dry skin, rosacea, and seborrheic dermatitis [3][4]. The compound's moderate computed lipophilicity and the presence of a hydroxyl group (one H-bond donor) suggest potential for topical formulation. However, no experimental skin permeability, metabolic stability, or MC5R activity data are available for this specific compound. Any development effort should include in vitro skin penetration (Franz cell), receptor binding, and safety profiling as prerequisite steps.

Chemical Probe Development for Target Identification Studies

The compound's unexplored biological profile makes it a candidate for development as a chemical probe, provided that subsequent screening identifies a discrete molecular target and establishes a clear structure-activity relationship. The 3-cyclopropyl-1,2,4-thiadiazol-5-yl fragment has been shown, in a different molecular context, to support nanomolar binding affinity (IC₅₀ = 53 nM) [5], suggesting that this fragment can productively engage protein targets. A systematic chemical proteomics or affinity-based target identification approach would be necessary to determine the compound's molecular mechanism and differentiate it from characterized analogs.

Negative Control or Pharmacological Tool for 1,2,4-Thiadiazole SAR Studies

Due to the complete absence of bioactivity data for CAS 1981706-25-5, it may serve as a structurally matched negative control compound in assays where the 3-cyclopropyl-1,2,4-thiadiazol-5-yl pharmacophore is being investigated as part of a focused library. If this compound is found to be inactive or weakly active in a given assay while structurally related analogs show robust activity, it provides valuable SAR information regarding the necessity of specific substituents at the 5-position amino group. This application, however, depends entirely on prospective experimental testing to confirm its lack of activity at relevant targets.

Quote Request

Request a Quote for 2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)(methyl)amino]cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.